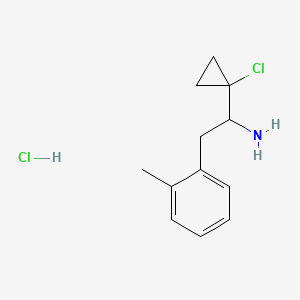![molecular formula C17H26N2O3 B13716381 4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[Boc(methyl)amino]propylamino]benzaldehyde is a complex organic compound that features a benzaldehyde core with a tert-butoxycarbonyl (Boc) protected amine group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[Boc(methyl)amino]propylamino]benzaldehyde typically involves multiple steps:
Protection of the amine group: The primary amine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the propyl chain: The Boc-protected amine is then reacted with a suitable propylating agent to introduce the propyl chain.
Attachment to the benzaldehyde: The propylated Boc-protected amine is then coupled with benzaldehyde under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-[Boc(methyl)amino]propylamino]benzaldehyde can undergo several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like halides or amines under basic conditions
Major Products
Oxidation: 4-[amino]benzoic acid
Reduction: 4-[amino]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-[3-[Boc(methyl)amino]propylamino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-[Boc(methyl)amino]propylamino]benzaldehyde involves its reactivity with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a reactive primary amine that can interact with other molecules. The aldehyde group can form Schiff bases with amines, which are important in many biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylamino)propylamine: Similar structure but lacks the benzaldehyde and Boc protection.
4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone: Contains a similar Boc-protected amine but with a different core structure.
Uniqueness
4-[3-[Boc(methyl)amino]propylamino]benzaldehyde is unique due to its combination of a Boc-protected amine and a benzaldehyde group, which allows for diverse reactivity and applications in synthesis and research.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(4-formyl-N-methylanilino)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19(5)12-6-11-18(4)15-9-7-14(13-20)8-10-15/h7-10,13H,6,11-12H2,1-5H3 |
Clave InChI |
ZVZFEVUFZDTJIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCN(C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




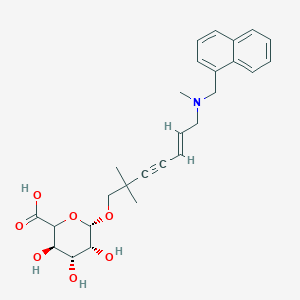
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)


![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
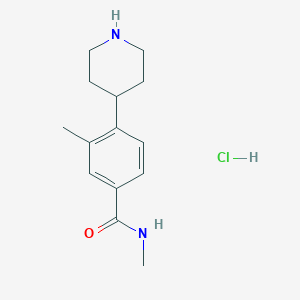
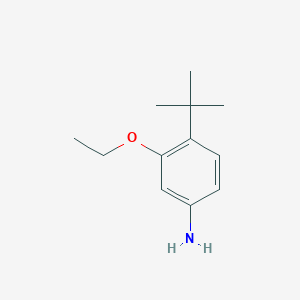
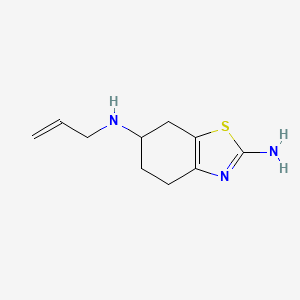
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
